4-Propionylamino-furazan-3-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

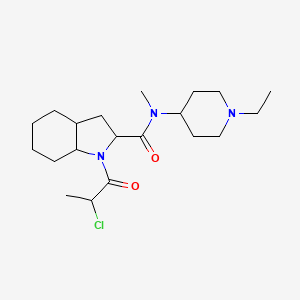

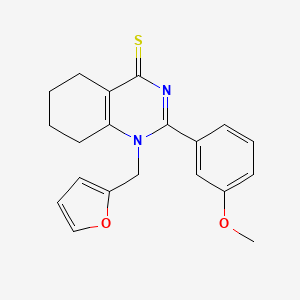

4-Propionylamino-furazan-3-carboxylic acid is a chemical compound with the molecular formula C6H7N3O4 and a molecular weight of 185.14 . It is used for research purposes .

Synthesis Analysis

The synthesis of 4-Propionylamino-furazan-3-carboxylic acid and its derivatives involves the reductive opening of the 1,2,4-oxadiazole ring in 4-R derivatives of (1,2,4-oxadiazol-3-yl)furazans by the action of hydrazine . The starting 1,2,4-oxadiazoles were synthesized from 4-aminofurazan-3-carboxylic acid amidoxime .Molecular Structure Analysis

The molecular structure of 4-Propionylamino-furazan-3-carboxylic acid is represented by the formula C6H7N3O4 . More detailed structural analysis may require techniques such as X-ray single crystal diffraction .Chemical Reactions Analysis

The chemical reactions involving 4-Propionylamino-furazan-3-carboxylic acid are complex and varied. One of the characteristic properties of the 1,2,4-oxadiazole ring, which is part of the compound, is the facile cleavage of the N–O π-bond, enabling easy transformation of this ring to other heterocyclic systems .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Propionylamino-furazan-3-carboxylic acid include a molecular weight of 185.14 and a molecular formula of C6H7N3O4 . Further details about its physical and chemical properties are not available in the search results.科学的研究の応用

Synthesis and Chemical Properties

A New Preparative Method for Amidrazones :A study by Stepanov et al. (2015) presents an alternative method for preparing 4-R-furazan-3-carboxylic acid amidrazones through the reductive opening of the 1,2,4-oxadiazole ring. This method enables the synthesis of derivatives with various substitutions, indicating its utility in creating novel compounds for further research applications (Stepanov et al., 2015).

Energetic Materials

Highly Energetic Furazan Derivatives :Tang et al. (2015) synthesized 3,4-di(nitramino)furazan, a highly energetic compound with potential applications in explosives. The study highlights the structural stabilization through nitrogen-rich salts, showcasing the potential of furazan derivatives in developing safer and more powerful energetic materials (Tang et al., 2015).

Insensitive Energetic Materials :Yu et al. (2017) focused on synthesizing insensitive energetic materials based on 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan. These materials demonstrated moderate thermal stabilities and insensitivity towards impact and friction, suggesting their applicability in safer energetic formulations (Yu et al., 2017).

Synthetic Methodologies

Intramolecular Cycloaddition for Isoindolo[2,1-b][2]benzazepines :Zubkov et al. (2004) developed an efficient approach to isoindolo[2,1-b][2]benzazepines through intramolecular cycloaddition, starting from acylation of 4-α-furyl-4-N-benzylaminobut-1-enes. This method extends the scope of furazan-based compounds in synthesizing complex heterocyclic systems with potential pharmaceutical applications (Zubkov et al., 2004).

Synthesis of 4,5-Substituted-4H-1,2,4-Triazole-3-thiol Derivatives :Research by Cansiz et al. (2004) involved the synthesis of new 4,5-substituted-4H-1,2,4-triazole-3-thiol derivatives starting from furan-2-carboxylic acid hydrazide. The chemical properties of these compounds were thoroughly investigated, illustrating the versatility of furazan-3-carboxylic acid derivatives in heterocyclic chemistry (Cansiz et al., 2004).

Safety and Hazards

将来の方向性

The future directions of research involving 4-Propionylamino-furazan-3-carboxylic acid could include its use as a promising furazan-based cation in desensitizing energetic compounds . This suggests potential applications in the development of new-generation energetic compounds that are safer and less costly than sensitive energetic compounds .

特性

IUPAC Name |

4-(propanoylamino)-1,2,5-oxadiazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O4/c1-2-3(10)7-5-4(6(11)12)8-13-9-5/h2H2,1H3,(H,11,12)(H,7,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOKOBMSWDMCGRI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=NON=C1C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Propionylamino-furazan-3-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(5-methyl-1H-1,2,3-triazol-1-yl)-3-phenylbenzo[c]isoxazole](/img/structure/B2810007.png)

![N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-thienyl)ethyl]-N'-(4-methoxybenzyl)ethanediamide](/img/structure/B2810008.png)

![1H,2H,3H-pyrrolo[3,2-b]pyridine-6-carboxylic acid hydrochloride](/img/structure/B2810010.png)

![Tert-butyl 2-[[(2-chloroacetyl)amino]methyl]-3,3-dimethylpiperidine-1-carboxylate](/img/structure/B2810012.png)

![N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B2810013.png)

![3-((3-Fluorobenzyl)thio)-6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2810016.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-methyl-N-(3-morpholinopropyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2810019.png)

![N-(cyanomethyl)-N-cyclopropyl-3-{[(propan-2-yl)carbamoyl]amino}benzamide](/img/structure/B2810021.png)

![2-[5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2810028.png)